molecular formula C16H14BrNO3 B2794214 2-(4-bromo-2-formylphenoxy)-N-(2-methylphenyl)acetamide CAS No. 553639-44-4

2-(4-bromo-2-formylphenoxy)-N-(2-methylphenyl)acetamide

Cat. No. B2794214
M. Wt: 348.196
InChI Key: GCZNSGKDPXOFBV-UHFFFAOYSA-N
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Description

The description of an organic compound usually includes its IUPAC name, molecular formula, and structural formula. It may also include the type of organic compound it is (for example, an ester, an amide, etc.).



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, the reagents used, the conditions of the reaction, and the yield of the product.



Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions that are needed for the reaction to occur, and what the products of the reaction are.



Physical And Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility, density, refractive index, and specific rotation. Chemical properties might include its acidity or basicity, its reactivity with other compounds, etc.


Scientific Research Applications

Degradation and Analysis of Acetaminophen Derivatives

  • Advanced Oxidation Processes for Degradation : A study highlights the use of advanced oxidation processes (AOPs) to degrade acetaminophen (ACT) from aqueous media. This research is relevant for understanding how similar compounds, including the one you're interested in, might be broken down or analyzed in an environmental context. The study also discusses the prediction of reactive sites in the ACT molecule using the Fukui function, which could be applicable to the reactivity analysis of "2-(4-bromo-2-formylphenoxy)-N-(2-methylphenyl)acetamide" (Qutob et al., 2022).

Environmental Fate and Toxicology

  • Toxicological Review of Acetamide Derivatives : Another study offers an extensive review of the toxicology of acetamide and its derivatives, highlighting their biological effects and environmental toxicology. This information could be pertinent when considering the environmental impact and safety profile of related compounds (Kennedy, 2001).

Biochemical Transformations

  • Biochemical Transformations of Chiral Emerging Organic Pollutants : This review focuses on the analytical chemistry, environmental occurrence, and fate of chiral emerging pollutants, including acetamide herbicides. It discusses how these compounds undergo different biotransformations, which could be relevant for studying "2-(4-bromo-2-formylphenoxy)-N-(2-methylphenyl)acetamide" in various environments (Wong, 2006).

Synthesis and Practical Applications

  • Synthesis of Brominated Biaryl Compounds : A practical synthesis method for 2-fluoro-4-bromobiphenyl is discussed, which is key in manufacturing non-steroidal anti-inflammatory drugs. This methodology could provide insights into the synthesis or modification of similar compounds for pharmaceutical applications (Qiu et al., 2009).

Safety And Hazards

This involves looking at the compound’s toxicity, flammability, and other hazards. It also includes looking at how to handle and store the compound safely.


Future Directions

This could involve potential applications of the compound, or areas where further research is needed.


I hope this general information is helpful. For a detailed analysis of a specific compound, I would recommend consulting scientific literature or databases, or speaking with a chemist or other expert in the field. Please note that handling and experimenting with chemicals should always be done following appropriate safety procedures and under the supervision of a trained professional.


properties

IUPAC Name

2-(4-bromo-2-formylphenoxy)-N-(2-methylphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14BrNO3/c1-11-4-2-3-5-14(11)18-16(20)10-21-15-7-6-13(17)8-12(15)9-19/h2-9H,10H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCZNSGKDPXOFBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC(=O)COC2=C(C=C(C=C2)Br)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-bromo-2-formylphenoxy)-N-(2-methylphenyl)acetamide

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